4-(trichloromethyl)azepan-4-ol hydrochloride
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Overview
Description
4-(trichloromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H13Cl4NO and a molecular weight of 268.99 g/mol It is characterized by the presence of a trichloromethyl group attached to an azepane ring, which is further substituted with a hydroxyl group and a hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trichloromethyl)azepan-4-ol hydrochloride typically involves the reaction of azepane with trichloromethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(trichloromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form methyl or methylene derivatives.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include azepane derivatives with modified functional groups, such as azepanones, azepanols, and azepanthiols .
Scientific Research Applications
4-(trichloromethyl)azepan-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(trichloromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)azepan-4-ol hydrochloride
- 4-(bromomethyl)azepan-4-ol hydrochloride
- 4-(iodomethyl)azepan-4-ol hydrochloride
Uniqueness
4-(trichloromethyl)azepan-4-ol hydrochloride is unique due to the presence of three chlorine atoms in the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its mono- or di-halogenated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2639464-63-2 |
---|---|
Molecular Formula |
C7H13Cl4NO |
Molecular Weight |
269 |
Purity |
95 |
Origin of Product |
United States |
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